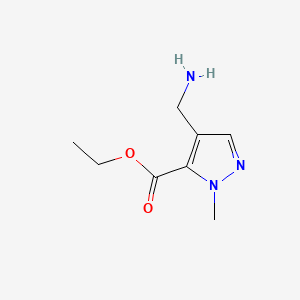![molecular formula C27H25NO5 B13546082 4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid](/img/structure/B13546082.png)
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid: is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a benzoic acid moiety. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and coupling reactions. One common method involves the use of Fmoc-protected piperidine, which is then coupled with a benzoic acid derivative under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection and deprotection of functional groups, purification using chromatography, and crystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperidine ring or the benzoic acid moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group provides stability and protection during synthesis, while the piperidine ring and benzoic acid moiety contribute to its reactivity and binding properties. These interactions can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of benzoic acid.
®-1-[(9H-Fluoren-9-yl)methoxy]carbonyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Features a piperazine ring and tert-butoxycarbonyl group.
Uniqueness
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid is unique due to its combination of the Fmoc group, piperidine ring, and benzoic acid moiety. This combination provides specific reactivity and stability, making it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C27H25NO5 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxybenzoic acid |
InChI |
InChI=1S/C27H25NO5/c29-26(30)18-9-11-19(12-10-18)33-20-13-15-28(16-14-20)27(31)32-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,20,25H,13-17H2,(H,29,30) |
Clé InChI |
PJCJBLSPYDPFHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OC2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


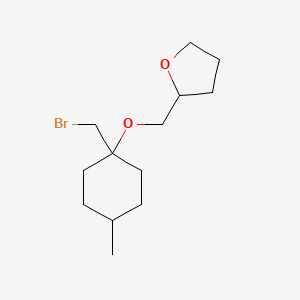
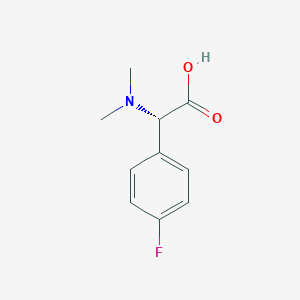
![6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13546012.png)
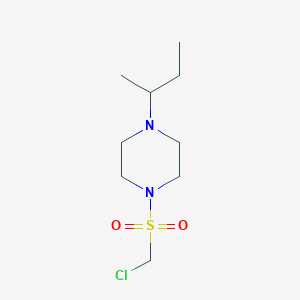
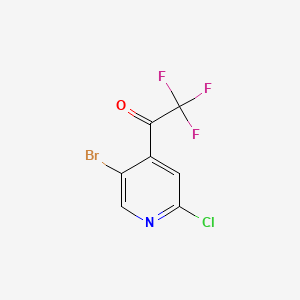
![5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B13546032.png)
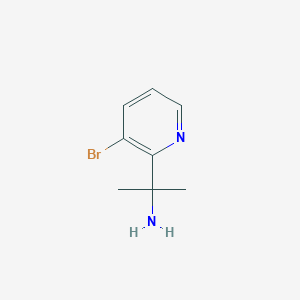

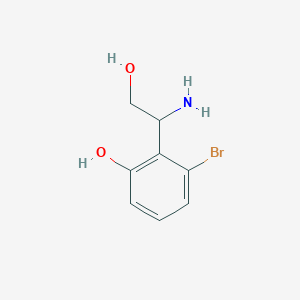
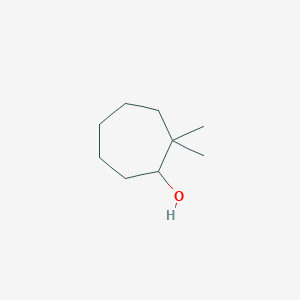
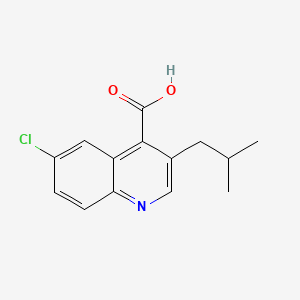
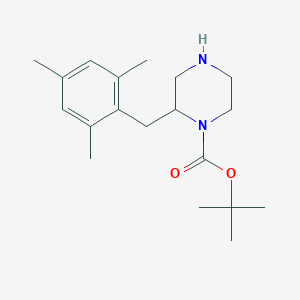
![4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13546080.png)
